2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring fused thiazolo-triazole and spirocyclic systems. Its core structure comprises a thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold, substituted at the 2-position with an ethyl group and at the 5-position with a furan-2-ylmethyl moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane ring.
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-2-13-19-17-22(20-13)16(23)15(27-17)14(12-4-3-9-24-12)21-7-5-18(6-8-21)25-10-11-26-18/h3-4,9,14,23H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKMBRNYDLBEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its unique structural features, including a thiazole ring, a triazole moiety, and a furan substituent. The compound's structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 382.46 g/mol. Its structure includes:
- Thiazole Ring : Known for its anticancer properties.
- Triazole Moiety : Associated with antifungal activities.
- Furan Substituent : Contributes to the overall reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dioxa-8-Azaspiro[4.5]decane | Spiro structure with dioxane | Antimicrobial properties |
| Thiazole Derivatives | Contains thiazole ring | Anticancer activity |
| Triazole Derivatives | Contains triazole ring | Antifungal properties |
The presence of the thiazole and triazole rings in the compound suggests that it may possess significant antimicrobial activity against various pathogens.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The thiazole ring in this compound is likely to contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antifungal Activity
The triazole component is known for its antifungal properties. Compounds with triazole rings have been shown to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
Scientific Research Applications
Pharmacological Applications
The unique combination of heterocycles in 2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may lead to distinct biological activities compared to simpler analogs. Here are some potential applications:
1. Antimicrobial Activity
- The presence of the thiazole and triazole rings suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit significant antibacterial and antifungal activities. For instance:
- Thiazole Derivatives : Known for their anticancer activity.
- Triazole Derivatives : Recognized for antifungal properties.
2. Anticancer Research
- The structural motifs present in this compound may interact with various biological targets involved in cancer progression. Preliminary studies on similar compounds indicate that they can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
3. Drug Development
- The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases. The azaspiro framework is particularly interesting for medicinal chemists due to its ability to modify pharmacokinetic properties.
Synthesis Approaches
Research indicates several synthetic routes for producing this compound. These methods often involve multi-step synthesis techniques that allow for the incorporation of various functional groups to enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related heterocycles from recent literature. Key analogs include thiazole-triazole hybrids and triazolo-thiadiazoles, which share fused ring systems but differ in substituents and functional groups.
Structural and Functional Analysis
Thiazole-Triazole Derivatives (Compounds 4 and 5 from )
- Core Structure : 4-Aryl-2-(pyrazolyl)thiazole fused with triazole.
- Substituents : Chlorophenyl/fluorophenyl groups at the 4-position and fluorophenyl-methyl-triazole at the 2-position.
- Properties :
- High crystallinity (triclinic, P 1̄ symmetry) with planar molecular conformations .
- No explicit biological data reported, but fluorinated aromatic systems are often associated with antimicrobial activity.
- Core Structure : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole fused with pyrazole.
- Substituents : 4-Methoxyphenyl and varied R-groups (e.g., methyl, ethyl).
- Properties :
- Methoxy groups may balance solubility and binding affinity.
Target Compound
- Core Structure : Thiazolo[3,2-b][1,2,4]triazol-6-ol.
- Substituents : Ethyl, hydroxyl, and spirocyclic furan-dioxa-azaspirodecane.
- Hypothesized Properties :
- The hydroxyl group at the 6-position increases hydrophilicity compared to fluorophenyl/methoxyphenyl analogs.
- The spirocyclic system may enhance stereochemical specificity in target binding.
Comparative Data Table
Key Observations
- Lipophilicity vs. Solubility : Fluorophenyl/methoxyphenyl groups in analogs prioritize lipophilicity, whereas the target’s hydroxyl group may improve aqueous solubility, critical for pharmacokinetics.
- Conformational Rigidity : The spirocyclic system in the target compound could reduce entropic penalties during target binding compared to flexible analogs.
- Biological Potential: While triazolo-thiadiazoles show antifungal promise via docking, the target’s unique substituents merit experimental validation against similar targets.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Spirocyclic Intermediate Formation : React 1,4-dioxa-8-azaspiro[4.5]decane with furan-2-carbaldehyde under acidic conditions to generate the spiro-furan hybrid.
- Thiazolo-triazole Core Assembly : Use diethyl oxalate and sodium hydride in toluene to cyclize ethyl 2-aminothiazole-4-carboxylate derivatives, followed by triazole ring closure via Huisgen cycloaddition (azide-alkyne click chemistry) .
- Final Coupling : Link the spiro-furan moiety to the thiazolo-triazole core via a methylene bridge using catalytic Pd-mediated cross-coupling or nucleophilic substitution .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of spirocyclic protons (δ 3.8–4.2 ppm for dioxolane oxygen), thiazole-triazole aromatic protons (δ 7.5–8.5 ppm), and furan protons (δ 6.2–7.0 ppm). Compare with analogous spiro-thiazole systems .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- XRD : Resolve stereochemical ambiguities in the spiro center and triazole-thiazole fusion .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against fungal targets like 14-α-demethylase?
- Methodological Answer :
Prepare the ligand (protonation states, tautomers) and receptor (remove water, add hydrogens).
Use AutoDock Vina or Schrödinger Glide with flexible side chains for binding pocket residues.
Validate with known inhibitors (e.g., fluconazole) to benchmark docking scores (ΔG < -8 kcal/mol suggests high affinity) .
- Interpretation : Focus on interactions between the spiro-furan moiety and heme-coordinated iron in the enzyme’s active site .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. anticancer activity)?
- Methodological Answer :
- Experimental Design : Use split-plot randomized blocks to test the compound across multiple assays (e.g., antifungal MIC vs. cancer cell IC) under controlled variables (pH, solvent, cell line) .
- Data Normalization : Apply Z-score standardization to compare activity scales.
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify overlapping pathways (e.g., CYP450 inhibition for antifungal activity vs. apoptosis induction for anticancer effects) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s spirocyclic and triazole-thiazole motifs?
- Methodological Answer :
- Spiro Ring Modifications : Replace 1,4-dioxa-8-azaspiro[4.5]decane with 1,3-dioxa or thia-spiro analogs to assess steric/electronic effects on bioavailability .
- Triazole-Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO) at the triazole C-3 position to enhance π-stacking with target proteins .
- Quantitative SAR (QSAR) : Use Gaussian-based DFT calculations to correlate HOMO-LUMO gaps with antifungal potency .
Methodological Notes for Data Interpretation
- Spectral Discrepancies : If NMR signals deviate from expected patterns (e.g., split peaks in spiro protons), consider dynamic stereochemistry and perform variable-temperature NMR .
- Degradation Analysis : Use HPLC-MS to monitor hydrolytic stability of the dioxolane ring under physiological pH (e.g., 7.4) and identify degradation products (e.g., furan-2-carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
